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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)-1-benzofuran

Cat. No.: B2388976 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)-1-benzofuran

Abstract
2-(4-Nitrophenyl)-1-benzofuran is a heterocyclic compound of significant interest in chemical

biology and materials science. As a derivative of the benzofuran scaffold, a privileged structure

in medicinal chemistry, it serves not only as a building block for more complex molecules but

also possesses unique photophysical properties.[1][2] This guide provides a comprehensive

technical overview of 2-(4-Nitrophenyl)-1-benzofuran, detailing its physicochemical

properties, synthesis, spectroscopic signature, chemical reactivity, and key applications.

Particular emphasis is placed on its role as a two-photon active chromophore, a property that

positions it as a valuable tool for advanced biological research.[3] This document is intended

for researchers, chemists, and drug development professionals seeking a detailed

understanding of this compound's chemical behavior and potential.

Molecular Structure and Physicochemical
Properties
2-(4-Nitrophenyl)-1-benzofuran, also referred to as 2-(4-nitrophenyl)benzofuran (NPBF),

consists of a central benzofuran ring system substituted at the 2-position with a 4-nitrophenyl

group. This substitution pattern, featuring an electron-rich heterocyclic core and an electron-

deficient aromatic substituent, dictates its chemical and photophysical characteristics.
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The key physicochemical and computed properties of 2-(4-Nitrophenyl)-1-benzofuran are

summarized in the table below.

Property Value Source

Molecular Formula C₁₄H₉NO₃ [4]

Molecular Weight 239.23 g/mol [4][5]

Exact Mass 239.058243 g/mol [6]

CAS Number 787-64-4 [7][8]

Appearance Orange solid [6]

Melting Point 182.0 - 184.0 °C [6]

Solubility

Insoluble in water; miscible

with ethanol, benzene, and

ether.

[9]

Topological Polar Surface Area 59 Å² [10]

XLogP3-AA 3.8 [10]

Synthesis and Purification
The synthesis of 2-arylbenzofurans can be achieved through various strategies, including

palladium-catalyzed cross-coupling reactions and intramolecular cyclizations.[11][12] A robust

and modern approach for synthesizing 2-(4-Nitrophenyl)-1-benzofuran involves the oxidative

cyclization of a 2-hydroxystilbene precursor. This method is favored for its efficiency and good

yields.[12]

Experimental Protocol: Synthesis via Oxidative
Cyclization
This two-step protocol outlines a representative synthesis. The initial step involves a Wittig or

Horner-Wadsworth-Emmons reaction to form the stilbene intermediate, followed by an iodine-

mediated cyclization.
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Step 1: Synthesis of (E)-2-(4-nitrostyryl)phenol (Stilbene Intermediate)

To a stirred solution of salicylaldehyde (1.0 eq) and (4-nitrobenzyl)triphenylphosphonium

bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF), add a strong base such as potassium

tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl)

solution and extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the target

stilbene.

Causality: The Wittig reaction is a highly reliable method for forming carbon-carbon double

bonds. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to

deprotonate the phosphonium salt, generating the ylide intermediate without competing side

reactions with the aldehyde.

Step 2: Oxidative Cyclization to 2-(4-Nitrophenyl)-1-benzofuran

Dissolve the synthesized (E)-2-(4-nitrostyryl)phenol (1.0 eq) in a suitable solvent such as

Dimethyl sulfoxide (DMSO).

Add molecular iodine (I₂) (2.0 eq) to the solution.

Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring by TLC.

After cooling to room temperature, dilute the mixture with water and add a saturated

aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the resulting solid by recrystallization from a solvent system like ethanol to afford pure

2-(4-Nitrophenyl)-1-benzofuran as an orange solid.[6]

Causality: Molecular iodine acts as an oxidizing agent to facilitate the intramolecular

electrophilic cyclization of the phenol onto the alkene. The elevated temperature provides the

necessary activation energy for the reaction to proceed efficiently.

Synthesis Workflow Diagram
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Step 1: Stilbene Formation (Wittig Reaction)

Step 2: Oxidative Cyclization

Salicylaldehyde + 
(4-nitrobenzyl)triphenylphosphonium bromide

Add K-tert-butoxide in THF

Reaction Stirring (12-16h, RT)

Aqueous Workup & Extraction

Purification (Chromatography)

(E)-2-(4-nitrostyryl)phenol

Dissolve Stilbene in DMSO

Intermediate

Add I₂ (2.0 eq)

Heat (110 °C, 4-6h)

Quench (Na₂S₂O₃) & Extract

Purification (Recrystallization)

2-(4-Nitrophenyl)-1-benzofuran
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Caption: Synthetic pathway for 2-(4-Nitrophenyl)-1-benzofuran.
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Spectroscopic Characterization
Unambiguous structural confirmation of 2-(4-Nitrophenyl)-1-benzofuran relies on a

combination of spectroscopic techniques. Each method provides unique information about the

molecule's connectivity and functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment. The

chemical shifts for 2-(4-Nitrophenyl)-1-benzofuran in CDCl₃ are consistent with its aromatic

structure.[13]

Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 (Benzofuran) 7.25 s -

H-4, H-5, H-6, H-7

(Benzofuran)
7.30-7.65 m -

H-2', H-6'

(Nitrophenyl)
8.00 d 8.7

H-3', H-5'

(Nitrophenyl)
7.73 d 8.7

Interpretation: The singlet at ~7.25 ppm is characteristic of the lone proton at the C3 position of

the furan ring. The protons of the fused benzene ring appear as a complex multiplet. The

protons on the 4-nitrophenyl ring appear as two distinct doublets, typical of a 1,4-disubstituted

benzene ring, with the protons ortho to the nitro group being the most deshielded.[13]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in

the molecule.[5]
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Carbon Assignment Chemical Shift (δ) ppm

Benzofuran (C4, C5, C6, C7) 111.4, 121.7, 123.4, 124.7, 129.2

Nitrophenyl (C2', C3', C5', C6') 124.3, 126.2

Quaternary Carbons 105.1, 135.8, 147.2, 154.9, 155.8

Interpretation: The spectrum shows 14 distinct carbon signals as expected. The signals for the

carbons attached to the electronegative oxygen and nitro groups appear downfield.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.[14]

Wavenumber (cm⁻¹) Assignment

1595, 1450-1500 C=C Aromatic ring stretching

1510, 1340
Asymmetric and Symmetric N-O stretching

(NO₂)

1250 Asymmetric C-O-C stretching (furan ether)

1050 Symmetric C-O-C stretching

850 C-H out-of-plane bending (1,4-disubstituted ring)

Interpretation: The strong absorption bands around 1510 cm⁻¹ and 1340 cm⁻¹ are definitive

proof of the nitro group's presence. The bands for the aromatic C=C and ether C-O-C linkages

confirm the benzofuran core.[15]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound.

Molecular Ion (M⁺): m/z = 239.0582 (Exact Mass)[6]
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Key Fragmentation: Under electron ionization (EI), the molecular ion is typically prominent.

Common fragmentation pathways would involve the loss of the nitro group (NO₂, 46 Da) or

nitric oxide (NO, 30 Da), leading to fragment ions at m/z = 193 and m/z = 209, respectively.

Further fragmentation of the benzofuran core can also be observed.

Spectroscopic Analysis Workflow
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Identify Functional Groups
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Structure Confirmed
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Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization.

Chemical Reactivity
The reactivity of 2-(4-Nitrophenyl)-1-benzofuran is governed by the interplay between the

electron-rich benzofuran heterocycle and the strongly electron-withdrawing 4-nitrophenyl

substituent.

Reactivity of the Benzofuran Core
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The benzofuran ring system is generally susceptible to electrophilic attack.[16] However, with

the C2 position occupied, electrophilic substitutions such as Friedel-Crafts acylation or

halogenation are directed towards the fused benzene ring, typically at the C5 or C7 positions.

The overall reactivity of the ring is somewhat diminished by the deactivating effect of the

nitrophenyl group.

Reactivity of the 4-Nitrophenyl Group
Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the phenyl ring

towards nucleophilic attack, particularly at the positions ortho and para to it. While the para

position is blocked by the benzofuran moiety, this activation is a key handle for potential

derivatization if other leaving groups were present on the ring.

Reduction of the Nitro Group: The most synthetically useful transformation is the reduction of

the nitro group to an amine. This reaction dramatically alters the electronic properties of the

molecule and provides a versatile intermediate for further functionalization, such as amide or

sulfonamide formation. This is a cornerstone strategy in drug discovery for building libraries

of analogues.

Typical Conditions:

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).

Catalytic hydrogenation (H₂ gas) with a palladium-on-carbon catalyst (Pd/C) in ethanol

or ethyl acetate.

Reactivity Overview Diagram

Key Reactivity Sites of 2-(4-Nitrophenyl)-1-benzofuran

Reaction Types

Electrophilic Attack
(on benzo ring) Site 1

Nitro Group Reduction
(NO₂ → NH₂)

Site 2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2388976#2-4-nitrophenyl-1-benzofuran-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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